molecular formula C21H23NO3 B5836866 Ethyl 1-(2-phenylbenzoyl)piperidine-4-carboxylate

Ethyl 1-(2-phenylbenzoyl)piperidine-4-carboxylate

Cat. No.: B5836866
M. Wt: 337.4 g/mol
InChI Key: VANZSXIWBRYRDF-UHFFFAOYSA-N
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Description

Ethyl 1-(2-phenylbenzoyl)piperidine-4-carboxylate is a complex organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group, a phenylbenzoyl group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-phenylbenzoyl)piperidine-4-carboxylate typically involves the reaction of ethyl isonipecotate with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like toluene at elevated temperatures (around 100°C) for several hours. The reaction mixture is then cooled, and the product is extracted and purified .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-phenylbenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 1-(2-phenylbenzoyl)piperidine-4-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential drug candidate for various therapeutic applications.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 1-(2-phenylbenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-benzylpiperidine-4-carboxylate: Similar structure but lacks the phenylbenzoyl group.

    Ethyl isonipecotate: A simpler structure with only the piperidine ring and ethyl ester group.

Uniqueness

Ethyl 1-(2-phenylbenzoyl)piperidine-4-carboxylate is unique due to the presence of the phenylbenzoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific research applications where these properties are desired .

Properties

IUPAC Name

ethyl 1-(2-phenylbenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-25-21(24)17-12-14-22(15-13-17)20(23)19-11-7-6-10-18(19)16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANZSXIWBRYRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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